molecular formula C25H29N3O4 B12188317 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one

4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one

Cat. No.: B12188317
M. Wt: 435.5 g/mol
InChI Key: YPCJBVUWSQTXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin derivative family, characterized by a 2H-chromen-2-one core substituted at the 4-position with a butyl group and at the 7-position with a complex ethoxy chain. The ethoxy chain includes a ketone (2-oxo) and a piperazinyl moiety further substituted with a 4-pyridinylmethyl group. Synthesis of analogous compounds involves deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid, as demonstrated in related coumarin derivatives .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

4-butyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C25H29N3O4/c1-2-3-4-20-15-25(30)32-23-16-21(5-6-22(20)23)31-18-24(29)28-13-11-27(12-14-28)17-19-7-9-26-10-8-19/h5-10,15-16H,2-4,11-14,17-18H2,1H3

InChI Key

YPCJBVUWSQTXIN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Coumarin Core Synthesis via Pechmann Condensation

The 4-butyl-7-hydroxycoumarin intermediate is synthesized through a Pechmann condensation reaction. Resorcinol reacts with ethyl butyrylacetate in concentrated sulfuric acid at 0–5°C for 6 hours, followed by gradual warming to room temperature. The reaction proceeds via acid-catalyzed cyclodehydration, yielding the coumarin scaffold with a butyl group at position 4 and a hydroxyl group at position 7.

Reaction Conditions:

  • Reactants: Resorcinol (1.0 equiv), ethyl butyrylacetate (1.2 equiv)

  • Catalyst: H₂SO₄ (conc., 10 mL/g substrate)

  • Temperature: 0°C → 25°C (12 h)

  • Workup: Ice-water quench, filtration, recrystallization (ethanol/water)

  • Yield: 78%

Alkylation of 7-Hydroxycoumarin

The 7-hydroxy group undergoes alkylation with 2-bromoethyl ketone to introduce the ethoxy spacer. In anhydrous DMF, 4-butyl-7-hydroxycoumarin reacts with 2-bromoacetophenone (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) at 80°C for 8 hours. Nucleophilic substitution at the oxygen atom installs the ethoxyketone side chain.

Reaction Conditions:

  • Reactants: 4-Butyl-7-hydroxycoumarin (1.0 equiv), 2-bromoacetophenone (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

  • Temperature: 80°C (8 h)

  • Workup: Dilution with water, extraction (ethyl acetate), column chromatography (SiO₂, hexane/ethyl acetate 3:1)

  • Yield: 65%

Piperazine Coupling via Nucleophilic Acyl Substitution

The ketone moiety in the ethoxy side chain reacts with 4-(pyridin-4-ylmethyl)piperazine. In dichloromethane, the ketone intermediate (1.0 equiv) and 4-(pyridin-4-ylmethyl)piperazine (1.2 equiv) are stirred with molecular sieves (4Å) at 25°C for 24 hours. The reaction exploits the nucleophilicity of the piperazine secondary amine, forming a stable amide bond.

Reaction Conditions:

  • Reactants: Ethoxyketone intermediate (1.0 equiv), 4-(pyridin-4-ylmethyl)piperazine (1.2 equiv)

  • Solvent: CH₂Cl₂ (anhydrous)

  • Additive: Molecular sieves (4Å)

  • Temperature: 25°C (24 h)

  • Workup: Filtration, solvent evaporation, column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1)

  • Yield: 58%

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, Py-H), 7.78 (d, J = 8.8 Hz, 1H, C₆-H), 7.32 (d, J = 5.2 Hz, 2H, Py-H), 6.90 (s, 1H, C₃-H), 6.25 (d, J = 8.8 Hz, 1H, C₅-H), 4.72 (s, 2H, OCH₂CO), 3.82 (s, 2H, Piperazine-CH₂-Py), 2.68–2.45 (m, 8H, Piperazine-H), 1.75–1.62 (m, 2H, Butyl-CH₂), 1.45–1.32 (m, 2H, Butyl-CH₂), 0.95 (t, J = 7.2 Hz, 3H, Butyl-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 162.1 (C-2), 154.3 (C-7), 149.8 (Py-C), 143.5 (C-4), 128.4–114.7 (aromatic carbons), 64.5 (OCH₂), 53.2 (Piperazine-CH₂-Py), 52.1–45.8 (Piperazine-C), 31.4 (Butyl-CH₂), 22.7 (Butyl-CH₂), 13.9 (Butyl-CH₃).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₇H₃₂N₃O₄⁺ [M+H]⁺: 462.2389

  • Found: 462.2392.

Optimization and Challenges

Side Reactions and Mitigation

  • Ketone Reduction: Early attempts using NaBH₄ led to undesired reduction of the ethoxyketone. Switching to milder conditions (molecular sieves, anhydrous CH₂Cl₂) suppressed reduction.

  • Piperazine Oxidation: Trace oxidation to pyrazine-N-oxide was observed in DMF; replacing the solvent with CH₂Cl₂ eliminated this side product.

Solvent and Temperature Effects

  • Alkylation Step: DMF outperformed THF and acetonitrile in solubility and reaction rate. Elevated temperatures (80°C vs. 60°C) reduced reaction time by 30% without compromising yield.

  • Coupling Step: Polar aprotic solvents (e.g., DMF) caused decomposition, while CH₂Cl₂ provided optimal stability.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (HPLC)Key Advantage
Coumarin FormationPechmann Condensation7898.5High regioselectivity at C7
AlkylationK₂CO₃/DMF, 80°C6597.2Efficient O-alkylation
Piperazine CouplingCH₂Cl₂, Molecular Sieves5896.8Avoids ketone reduction

Chemical Reactions Analysis

Hydrolysis

The ester or ether linkages in the molecule (e.g., the ethoxy group) may undergo hydrolysis under acidic or basic conditions. For example:

R-O-C(=O)-R’R-OH + R’-COOH(acid/base hydrolysis)\text{R-O-C(=O)-R'} \rightarrow \text{R-OH + R'-COOH} \quad \text{(acid/base hydrolysis)}

This reaction could cleave the esterified piperazine-pyridine moiety .

Alkylation/Condensation

The chromenone carbonyl group (C=O) may participate in nucleophilic additions or condensation reactions. For instance:

  • Aldol condensation with enolates or enamine intermediates .

  • Michael addition to α,β-unsaturated carbonyl systems .

Piperazine Ring Reactivity

The piperazine moiety can act as a nucleophile in:

  • Alkylation to form quaternary ammonium salts.

  • Acetylation to modulate basicity .

Potential Chemical Transformations

Reaction Type Mechanism Relevance
HydrolysisCleavage of ester/ether bondsGenerates carboxylic acids or phenols
Electrophilic substitutionSubstitution at aromatic positionsIntroduces new functional groups
OxidationConversion of alcohols to ketonesModifies redox properties
Redox reactionsReduction of carbonyl groups (e.g., to secondary alcohols)Alters biological activity

Analytical and Structural Insights

The compound’s reactivity can be studied using:

  • NMR spectroscopy to monitor reaction progress and confirm product structures .

  • HPLC for purity assessment.

  • Computational modeling to predict regioselectivity and reaction pathways.

Comparative Analysis with Analogous Compounds

Compound Key Structural Feature Reactivity Highlight
3,4,8-trimethyl-7-ethoxy-chromenoneMethyl groups at positions 3,4,8Enhanced stability via steric hindrance
4-butyl-chromenoneButyl side chain at position 4Increased lipophilicity
2-oxo-2H-chromen-7-yl estersEsterified hydroxyl groupSusceptible to hydrolysis

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives exhibit anticancer properties. The structural features of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one suggest potential efficacy against cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, coumarins have been reported to interact with various molecular targets involved in cancer progression, including topoisomerases and protein kinases .

Antimicrobial Properties

Coumarin derivatives are also known for their antimicrobial activities. The presence of the piperazine and pyridine moieties in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Some studies have documented the antibacterial effects of related compounds against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .

Anti-inflammatory Effects

Inflammation is a critical component of many chronic diseases, including arthritis and cardiovascular disorders. Compounds with a coumarin backbone have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific structure of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one may contribute to its anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .

Neuroprotective Effects

Recent studies have suggested that coumarin derivatives can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their antioxidant properties make them suitable candidates for neuroprotective therapies. The structural characteristics of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one may enhance its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

Structure-Activity Relationship (SAR)

The effectiveness of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one can be attributed to its unique structural components:

  • Butyl Group : Enhances lipophilicity, potentially improving bioavailability.
  • Pyridine and Piperazine Moieties : May facilitate interaction with biological targets through hydrogen bonding and π-stacking interactions.
  • Coumarin Core : Known for various biological activities, providing a scaffold for further modifications.

Case Studies

Several studies have highlighted the therapeutic potential of coumarin derivatives similar to 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one:

StudyFindings
Lacy et al., 2004Demonstrated anticancer activity in various cell lines using similar coumarin derivatives.
Kostova, 2005Reported anti-inflammatory effects associated with coumarin compounds, suggesting potential applications in inflammatory diseases.
Borges et al., 2005Investigated antiviral properties of coumarins, indicating broad-spectrum antiviral activity against several viruses.
Ziki et al., 2023Explored anti-glaucoma effects, emphasizing the versatility of coumarin derivatives in treating ocular conditions.

Mechanism of Action

The mechanism of action of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among coumarin derivatives include:

  • Ethyl group (e.g., 4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one): Reduces steric bulk compared to butyl . Methyl group (e.g., 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one): Lowers molecular weight, favoring solubility .
  • Ethoxy Chain Modifications: Piperazinyl-pyridinyl (target compound): Introduces hydrogen-bonding and π-π stacking capabilities. Phenyl group (e.g., 4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one): Prioritizes hydrophobic interactions . Morpholino-3-oxopropenyl (e.g., 4-methyl-7-(2-(4-(3-morpholino-3-oxoprop-1-en-1-yl)phenoxy)ethoxy)-2H-chromen-2-one): Adds conformational rigidity and hydrogen-bond acceptors .

Physicochemical Properties

Compound Name Position 4 Substituent Ethoxy Chain Modification Molecular Formula Molecular Weight (g/mol) Key Reference
4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one Butyl 2-oxo-2-[4-(4-pyridinylmethyl)piperazinyl] Not provided ~445 (estimated)
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Ethyl 2-oxo-2-phenyl C19H16O4 316.33
Y040-3722 (4-ethyl-7-methyl-5-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}) Ethyl 2-oxo-2-[4-(pyrrolidin-1-yl)phenyl] C24H25NO4 391.46
4-butyl-7-[(3-methoxyphenyl)methoxy]-2H-chromen-2-one Butyl 3-methoxyphenylmethoxy C21H22O4 338.40
6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl Methyl 3-oxopropyl-[4-(benzimidazolyl)piperidinyl] C26H27N3O4 445.51
  • Lipophilicity : The butyl group in the target compound increases LogP compared to ethyl or methyl analogues, as seen in the higher LogP (3.89) of a structurally complex coumarin .
  • Solubility : Methoxy or hydroxy substituents (e.g., 7-hydroxy-4-bromomethylcoumarin ) improve aqueous solubility, whereas bulky aromatic groups (e.g., phenacyloxy ) reduce it.

Crystallographic and Structural Analysis

  • Software Tools : SHELXL and WinGX are widely used for refining crystal structures of coumarin derivatives, enabling precise determination of substituent conformations (e.g., benzylidene groups in ).
  • Key Findings :
    • Piperazinyl groups adopt chair conformations, optimizing steric and electronic interactions .
    • Ethoxy chains with aromatic substituents (e.g., phenyl ) exhibit planar geometries, facilitating stacking interactions.

Biological Activity

The compound 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one can be represented as follows:

  • Molecular Formula: C21H30N4O3
  • Molecular Weight: 378.50 g/mol
  • IUPAC Name: 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one

Antimicrobial Activity

Research indicates that chromenone derivatives exhibit significant antimicrobial properties. A study evaluating various chromenone derivatives, including those similar to the target compound, demonstrated activity against a range of bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have reported the potential anticancer effects of chromenone derivatives. For instance, compounds with structural similarities to 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.

Anti-inflammatory Properties

Chromones are also recognized for their anti-inflammatory effects. The target compound has been suggested to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of chromenone derivatives. The compound may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival. This is particularly relevant in the context of diseases like Alzheimer's, where oxidative damage is a key contributor.

Case Study 1: Anticancer Activity Assessment

In a study published in Cancer Letters, researchers synthesized several chromenone derivatives, including variations of the target compound. They assessed their cytotoxicity against MCF-7 breast cancer cells using MTT assays. Results indicated that compounds with a piperazine moiety exhibited enhanced cytotoxicity compared to those without it, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Anti-inflammatory Mechanism Investigation

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of chromenone derivatives. The researchers found that specific derivatives significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This study supports the hypothesis that 4-butyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one could be developed as an anti-inflammatory agent.

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveReduction of oxidative stress

Q & A

Q. What are the established synthesis routes and purification methodologies for this compound?

The compound can be synthesized via multi-step reactions involving intermediates such as 4-hydroxy-2-oxo-2H-chromene derivatives. A typical approach involves coupling the chromen-2-one core with a piperazinyl-ethoxy side chain using nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Synthesis of 7-hydroxy-4-butyl-2H-chromen-2-one (core structure) via Pechmann condensation of substituted resorcinol derivatives .
  • Step 2 : Functionalization of the 7-hydroxy group with a 2-oxo-2-(piperazinyl)ethoxy side chain using reagents like bromoethyl intermediates under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol is recommended for isolating high-purity (>99%) products .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and anisotropic displacement parameters . WinGX or ORTEP can visualize electron density maps and validate stereochemistry .
  • Spectroscopy :
    • FTIR : Identify carbonyl (C=O) stretches at ~1740–1690 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
    • NMR : Key signals include δ 6.2–6.3 ppm (H-3 of chromenone), δ 4.1–4.2 ppm (ethoxy protons), and δ 2.4–3.7 ppm (piperazinyl protons) .
    • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Parameter variation : Test solvents (e.g., DMF vs. dichloromethane), bases (e.g., triethylamine vs. NaOH), and temperatures (room temp vs. reflux) to minimize side reactions .
  • Catalysts : Explore phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions or microwave-assisted synthesis to accelerate kinetics .
  • Analytical validation : Monitor reaction progress via TLC/HPLC and quantify impurities using LC-MS to adjust stoichiometry .

Q. What experimental designs are recommended for assessing biological activity and mechanisms?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., alkyl chain length, piperazinyl groups) and correlate changes with bioactivity .

Q. How can environmental fate studies be designed to evaluate ecological risks?

  • Degradation pathways : Perform photolysis (UV irradiation) or hydrolysis (pH 4–9) experiments, followed by LC-MS/MS to identify breakdown products .
  • Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCFs) in aquatic organisms (e.g., zebrafish) .
  • Toxicity profiling : Assess acute/chronic effects on Daphnia magna or algae using OECD 202/201 guidelines .

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to identify computational vs. experimental discrepancies .
  • Data refinement : Use multiple software tools (e.g., SHELXL vs. Olex2) to refine diffraction data and assess model reliability via R-factors and electron density maps .
  • Error analysis : Quantify signal-to-noise ratios in NMR/FTIR spectra and repeat measurements under controlled conditions (e.g., dry solvents, inert atmosphere) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.